Cas no 2172004-85-0 (4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol)

4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol
- 2172004-85-0
- 4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol
- EN300-1647291
-
- Inchi: 1S/C10H19NO3/c12-8-9(6-11-7-9)10(13)2-1-4-14-5-3-10/h11-13H,1-8H2
- InChI Key: LBBNCSGLOPYSLB-UHFFFAOYSA-N
- SMILES: OC1(CCOCCC1)C1(CO)CNC1
Computed Properties
- Exact Mass: 201.13649347g/mol
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 61.7Ų
4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1647291-0.5g |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 0.5g |
$1922.0 | 2023-05-26 | ||
Enamine | EN300-1647291-0.25g |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 0.25g |
$1841.0 | 2023-05-26 | ||
Enamine | EN300-1647291-5000mg |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 5000mg |
$5807.0 | 2023-09-21 | ||
Enamine | EN300-1647291-2500mg |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 2500mg |
$3925.0 | 2023-09-21 | ||
Enamine | EN300-1647291-1000mg |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 1000mg |
$2002.0 | 2023-09-21 | ||
Enamine | EN300-1647291-1.0g |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 1g |
$2002.0 | 2023-05-26 | ||
Enamine | EN300-1647291-2.5g |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 2.5g |
$3925.0 | 2023-05-26 | ||
Enamine | EN300-1647291-5.0g |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 5g |
$5807.0 | 2023-05-26 | ||
Enamine | EN300-1647291-0.1g |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 0.1g |
$1761.0 | 2023-05-26 | ||
Enamine | EN300-1647291-100mg |
4-[3-(hydroxymethyl)azetidin-3-yl]oxepan-4-ol |
2172004-85-0 | 100mg |
$1761.0 | 2023-09-21 |
4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol
4-3-(Hydroxymethyl)Azetidin-3-Yloxepan-4-Ol: A Comprehensive Overview
The compound with CAS No 2172004-85-0, known as 4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azetidine ring and an oxepane ring, both of which are four-membered and seven-membered cyclic structures, respectively. The presence of hydroxymethyl and hydroxyl groups further adds to its functional complexity, making it a versatile molecule with potential applications in drug design and materials science.
Recent studies have highlighted the importance of understanding the stereochemistry and conformational flexibility of this compound. Researchers have employed advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, to explore its electronic properties and intermolecular interactions. These studies have provided valuable insights into the molecule's stability, reactivity, and potential for forming supramolecular assemblies.
The synthesis of 4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol involves a multi-step process that typically begins with the preparation of azetidine derivatives. The introduction of the hydroxymethyl group is achieved through nucleophilic substitution or alkylation reactions, while the formation of the oxepane ring often requires intramolecular cyclization under specific conditions. The optimization of these steps has been a focus of recent research efforts, with chemists seeking to improve yields and reduce reaction times.
In terms of applications, this compound has shown promise in the development of bioactive molecules. Its ability to form hydrogen bonds and participate in π–π interactions makes it an attractive candidate for use in drug delivery systems and enzyme inhibitors. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of certain kinases, which are key targets in cancer therapy.
Moreover, the environmental impact of this compound has been a topic of interest. Researchers have investigated its biodegradability under various conditions, including aqueous solutions and soil environments. Preliminary results suggest that it undergoes slow degradation under aerobic conditions, raising questions about its long-term ecological effects.
In conclusion, 4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications. As research continues to uncover its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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